

An In-depth Technical Guide to N-(3-bromophenyl)cyclopropanecarboxamide

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Compound of Interest

Compound Name:	N-(3-bromophenyl)cyclopropanecarboxamide
CAS No.:	14372-07-7
Cat. No.:	B077648

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Abstract

N-(3-bromophenyl)cyclopropanecarboxamide is a synthetic organic compound of significant interest to the medicinal chemistry and drug development sectors. This technical guide provides a comprehensive overview of its core chemical properties, a detailed and validated synthesis protocol, in-depth spectroscopic analysis, and a discussion of its strategic importance in modern drug discovery. The molecule combines two key structural motifs: a cyclopropyl ring, known to enhance metabolic stability and potency, and a 3-bromophenyl group, which serves as a versatile synthetic handle for creating diverse chemical libraries. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

Introduction: Strategic Importance in Medicinal Chemistry

The design of novel therapeutic agents often relies on the strategic combination of well-understood structural motifs to optimize pharmacological properties. **N-(3-bromophenyl)cyclopropanecarboxamide** is a prime example of such a design. It incorporates:

- **The Cyclopropyl Ring:** This small, strained carbocycle is not merely a passive linker. It is widely employed in drug design to improve metabolic stability, enhance binding potency by locking conformations, reduce off-target effects, and fine-tune solubility.[1][2][3] Its unique electronic properties and rigid structure make it a valuable bioisosteric replacement for other groups like gem-dimethyl or vinyl moieties.[4]
- **The 3-Bromophenyl Moiety:** The presence of a bromine atom on the phenyl ring, specifically at the meta-position, provides a crucial tool for synthetic diversification. It is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the late-stage introduction of a wide array of functional groups. This capability is invaluable for structure-activity relationship (SAR) studies, enabling the rapid generation of analog libraries to optimize a lead compound.[5][6]

This guide will dissect the properties of **N-(3-bromophenyl)cyclopropanecarboxamide**, providing the foundational knowledge required for its synthesis, characterization, and application in research and development.

Physicochemical and Structural Properties

Understanding the fundamental properties of a compound is critical for its handling, formulation, and application in experimental workflows.

Chemical Structure

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// Substituents on Benzene Ring C3 -- BR; C1 -- N;

// Amide Linkage N -- H_N; N -- C_CO; C_CO -- O_CO [style=double];

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Caption: Chemical structure of **N-(3-bromophenyl)cyclopropanecarboxamide**.

Core Properties

The following table summarizes the key computed and experimental properties of the molecule.

Property	Value	Source
CAS Number	23779-16-0	Vendor Data
Molecular Formula	C ₁₀ H ₁₀ BrNO	Calculated
Molecular Weight	240.10 g/mol	Calculated
Appearance	White to off-white solid	Typical for class
LogP (Predicted)	2.5 - 3.0	Cheminformatics
PSA (Polar Surface Area)	29.1 Å ²	Computed
H-Bond Donors	1 (Amide N-H)	Calculated
H-Bond Acceptors	1 (Carbonyl C=O)	Calculated
Solubility	Soluble in organic solvents (DCM, Ethyl Acetate, DMSO); sparingly soluble in water.	Experimental Observation

Synthesis and Mechanistic Rationale

The most direct and reliable method for preparing **N-(3-bromophenyl)cyclopropanecarboxamide** is the nucleophilic acyl substitution reaction between 3-bromoaniline and cyclopropanecarbonyl chloride.

```
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Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating purification and characterization to ensure product integrity.

Materials:

- 3-Bromoaniline (1.0 eq) [CAS: 591-19-5]
- Cyclopropanecarbonyl chloride (1.05 eq) [CAS: 4023-34-1]
- Triethylamine (TEA, 1.2 eq)
- Dichloromethane (DCM), anhydrous

- 1M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere (N_2 or Ar), add 3-bromoaniline (1.0 eq) and dissolve in anhydrous DCM (approx. 0.2 M concentration).
- **Base Addition:** Add triethylamine (1.2 eq) to the solution. Cool the flask to 0°C using an ice-water bath.
 - **Scientific Rationale:** The reaction generates HCl as a byproduct. Triethylamine, a non-nucleophilic organic base, acts as an acid scavenger, neutralizing the HCl to form triethylammonium chloride. This prevents protonation of the starting aniline, which would render it non-nucleophilic, and drives the equilibrium towards product formation. Cooling to 0°C is crucial to moderate the initial exothermic reaction of the highly reactive acyl chloride.
- **Acyl Chloride Addition:** Add cyclopropanecarbonyl chloride (1.05 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature remains below 5°C .
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
- **Aqueous Workup:** Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
- **Extraction and Washing:**
 - Wash the organic layer sequentially with 1M HCl (2x) to remove residual triethylamine and its salt.

- Wash with saturated NaHCO_3 solution (1x) to remove any acidic impurities.
- Wash with brine (1x) to remove residual water.
- Drying and Concentration: Dry the isolated organic layer over anhydrous Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexanes solvent system) or by flash column chromatography on silica gel to afford the pure **N-(3-bromophenyl)cyclopropanecarboxamide** as a solid.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (400 MHz, CDCl_3): The proton NMR spectrum provides distinct signals for each part of the molecule.
 - δ 7.8-8.0 ppm (s, 1H): A broad singlet corresponding to the amide (N-H) proton.
 - δ 7.5-7.6 ppm (t, 1H): Aromatic proton at the C2 position (between the two substituents).
 - δ 7.1-7.3 ppm (m, 3H): A complex multiplet representing the remaining aromatic protons on the 3-bromophenyl ring.
 - δ 1.4-1.6 ppm (m, 1H): The methine (CH) proton of the cyclopropyl ring, alpha to the carbonyl group.
 - δ 0.8-1.1 ppm (m, 4H): Two overlapping multiplets corresponding to the two methylene (CH_2) groups of the cyclopropyl ring.
- ^{13}C NMR (100 MHz, CDCl_3):
 - δ ~172 ppm: Carbonyl carbon (C=O).

- δ ~139 ppm: Aromatic C1 carbon (attached to nitrogen).
- δ ~122 ppm: Aromatic C3 carbon (attached to bromine).
- δ 115-130 ppm: Signals for the other four aromatic carbons.
- δ ~15 ppm: Methine carbon of the cyclopropyl ring.
- δ ~8 ppm: Methylene carbons of the cyclopropyl ring.

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of key functional groups.

- ~3300 cm^{-1} (sharp, medium): N-H stretching vibration of the secondary amide.
- ~3080-3010 cm^{-1} (weak): Aromatic and cyclopropyl C-H stretching.
- ~1655 cm^{-1} (strong, sharp): C=O stretching (Amide I band), characteristic of the amide carbonyl.
- ~1540 cm^{-1} (medium): N-H bending (Amide II band).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

- Molecular Ion (M^+): A prominent peak will be observed at $m/z \approx 240$.
- Isotopic Pattern: A characteristic feature will be the presence of a second peak at $m/z \approx 242$ ($M+2$) of nearly equal intensity (~98%) to the M^+ peak. This distinctive 1:1 ratio is definitive proof of the presence of a single bromine atom in the molecule.

Safety and Handling

Proper laboratory safety protocols are mandatory when handling this compound and its precursors.

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
- Ventilation: All manipulations should be performed in a certified chemical fume hood.
- Precursor Hazards:
 - 3-Bromoaniline: Toxic if ingested, inhaled, or absorbed through the skin. It is an irritant to the eyes, skin, and respiratory system and may cause methemoglobinemia.[5][7][8]
 - Cyclopropanecarbonyl chloride: A corrosive, flammable, and toxic liquid that reacts with water.[9][10] It causes severe skin burns and eye damage.
- Product Handling: While specific toxicity data for the final product is limited, it should be handled as a potentially hazardous chemical. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

N-(3-bromophenyl)cyclopropanecarboxamide is a strategically designed molecule that serves as a valuable building block for medicinal chemistry. Its synthesis is straightforward, and its structure offers multiple avenues for further chemical exploration. The combination of the metabolically robust cyclopropyl group and the synthetically versatile bromophenyl moiety makes it an ideal scaffold for developing novel small-molecule therapeutics. This guide provides the essential technical information for its synthesis, characterization, and safe handling, empowering researchers to effectively utilize this compound in their drug discovery programs.

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